molecular formula C20H18N4O2 B2736404 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile CAS No. 1424633-07-7

3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B2736404
CAS No.: 1424633-07-7
M. Wt: 346.39
InChI Key: FTUPHWGWGSQPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a synthetic organic compound known for its complex molecular structure and potential applications in various fields. The compound features a combination of benzofuran, pyrazole, and pyrrolidine moieties, which contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic synthesis. One common route includes the following steps:

  • Formation of 1-benzofuran-2-yl methyl pyrazole: This step can involve the reaction of benzofuran-2-yl derivatives with methylhydrazine under acidic or basic conditions.

  • Introduction of pyrrolidine-1-carbonyl group: This can be achieved through a condensation reaction with a pyrrolidine-1-carbonyl chloride or an anhydride under suitable conditions.

  • Formation of prop-2-enenitrile moiety: The final step involves the coupling of the pyrazole derivative with a suitable nitrile source, often using catalysts or reagents like palladium or copper catalysts.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale with optimized conditions to maximize yield and purity. This could involve:

  • Large-scale reactors: for the reaction steps.

  • Continuous flow techniques: to ensure efficient mixing and reaction kinetics.

  • Automated purification systems: like chromatography or crystallization to obtain high-purity final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation and reduction: Due to the presence of benzofuran and pyrazole groups.

  • Substitution reactions: On the aromatic rings and nitrogen atoms.

  • Condensation and coupling reactions: Via the nitrile and carbonyl functional groups.

Common Reagents and Conditions

Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophilic agents (e.g., sodium methoxide) are frequently used. Reactions often require solvents like DMF, DMSO, or acetonitrile and catalysts such as palladium or copper complexes.

Major Products

The major products from these reactions can include oxidized derivatives , substituted benzofuran or pyrazole compounds , and various nitrile adducts depending on the reaction type and conditions.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of more complex molecules.

  • Biology: Investigated for its interaction with biomolecules and potential use in biochemical assays.

  • Medicine: Explored for therapeutic potential, especially in the development of novel pharmaceuticals.

  • Industry: Utilized in the creation of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets like enzymes and receptors . It may participate in pathways by binding to specific sites on proteins, influencing biological activities. The pyrazole and benzofuran moieties can enhance binding affinity and specificity, making it an effective agent in certain biochemical processes.

Comparison with Similar Compounds

When compared with other compounds containing benzofuran or pyrazole groups, 3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile stands out due to:

  • Enhanced stability: and bioavailability .

  • Greater specificity: in its interaction with molecular targets.

  • Versatility: in undergoing diverse chemical reactions.

List of Similar Compounds

  • 3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl derivatives

  • Benzofuran-pyrazole hybrid molecules

  • Nitrile-containing benzofuran compounds

  • Pyrrolidine-based pyrazoles

Properties

IUPAC Name

3-[3-(1-benzofuran-2-yl)-1-methylpyrazol-4-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-23-13-16(10-15(12-21)20(25)24-8-4-5-9-24)19(22-23)18-11-14-6-2-3-7-17(14)26-18/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUPHWGWGSQPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC3=CC=CC=C3O2)C=C(C#N)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.